molecular formula C20H17NOS B2773148 N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide CAS No. 896342-84-0

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2773148
CAS No.: 896342-84-0
M. Wt: 319.42
InChI Key: NPIREWQNXAOWRO-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a 1,2-dihydroacenaphthylen-5-yl group, a polycyclic aromatic system known to contribute to molecular rigidity and π-π stacking interactions with biological targets, linked via an amide bond to a 3-(methylsulfanyl)benzoyl group which provides a sulfur-containing functional group for potential hydrogen bonding and hydrophobic interactions . The structural motif of the acenaphthylene core is found in compounds investigated for various biological activities, including as ligands for cannabinoid receptors and other therapeutic targets . The methylsulfanyl (or methylthio) group is a versatile functional handle in synthetic chemistry, often utilized in structure-activity relationship (SAR) studies and as a precursor for further chemical modifications, such as oxidation to sulfoxide or sulfone analogs. Researchers value this compound for its potential application in high-throughput screening campaigns, target identification studies, and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical development. It is supplied as a high-purity material characterized by HPLC, NMR, and mass spectrometry to ensure consistency and reliability in research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-23-16-6-2-5-15(12-16)20(22)21-18-11-10-14-9-8-13-4-3-7-17(18)19(13)14/h2-7,10-12H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIREWQNXAOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which undergoes bromination to form 5-bromoacenaphthene. This intermediate is then reacted with thiourea to introduce the methylsulfanyl group. The final step involves the coupling of this intermediate with 3-methylsulfanylbenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the benzamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is not well understood. it is believed to interact with specific molecular targets in cells, potentially disrupting key pathways involved in cell growth and proliferation. This interaction may involve binding to DNA or proteins, leading to the inhibition of tumor cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to other acenaphthene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C20H17NOS
  • Molecular Weight : 319.42 g/mol
  • CAS Number : 540518-05-6

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Binding : The compound may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell migration.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against tumor cells. For instance, in vitro studies using MTT assays demonstrated a dose-dependent decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    Cell LineIC50 (µM)Reference
    MCF-715.4
    HeLa12.8
  • Mechanisms of Action : The compound triggers apoptosis through the activation of caspase pathways and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • In Vivo Studies : A recent study evaluated the antitumor efficacy of the compound in a xenograft model. Mice treated with this compound showed a significant reduction in tumor size compared to controls, demonstrating its potential for therapeutic application.
  • Toxicity Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step route starting with functionalization of the acenaphthene core. A common approach is:

Sulfanyl Group Introduction : React 3-(methylsulfanyl)benzoic acid with a coupling agent (e.g., HATU or EDCl) under inert atmosphere to activate the carboxyl group.

Amide Bond Formation : Couple the activated intermediate with 5-amino-1,2-dihydroacenaphthylene under controlled temperature (0–5°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity (>95%) .

  • Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • Spectroscopy : Use UV-Vis and fluorescence spectroscopy to assess photophysical properties, particularly the influence of the methylsulfanyl group on absorption/emission .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In Vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assay). Include positive controls and IC50_{50} determination .
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293, HeLa) to establish baseline toxicity .
  • Solubility and Stability : Measure solubility in PBS/DMSO and stability in simulated physiological conditions (pH 7.4, 37°C) using HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in catalytic systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic surfaces (e.g., Pd/C, zeolites) to predict adsorption behavior and reaction pathways .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to explore binding modes with biological targets (e.g., protein active sites) .
  • Reactivity Descriptors : Calculate Fukui indices and local softness to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Orthogonal Assays : Confirm results with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can the compound’s environmental fate be assessed for ecological risk studies?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation via HPLC-MS. Compare half-lives under varying pH and oxygen levels .
  • Bioaccumulation Potential : Calculate logPP (octanol-water partition coefficient) using shake-flask methods or software (e.g., ACD/LogP) .
  • Toxicity to Non-Target Organisms : Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute/chronic effects .

Q. What advanced separation techniques improve purification efficiency for this compound?

  • Methodological Answer :

  • HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18 or phenyl-hexyl) for baseline separation of diastereomers/byproducts .
  • Membrane Technologies : Explore nanofiltration or reverse osmosis for solvent recovery and waste reduction during scale-up .
  • Crystallization Engineering : Use anti-solvent crystallization with real-time PAT (Process Analytical Technology) monitoring to control particle size distribution .

Data Presentation and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships)?

  • Methodological Answer :

  • QSAR Modeling : Compile data from analogs (e.g., substituent effects on benzamide derivatives) to build predictive models using PLS or machine learning algorithms .
  • Mechanistic Studies : Employ isotopic labeling (e.g., 13^{13}C or 2^{2}H) to trace reaction pathways in catalytic or metabolic processes .
  • Comparative Analysis : Cross-reference with PubChem datasets (e.g., bioactivity, toxicity) to identify trends or outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.